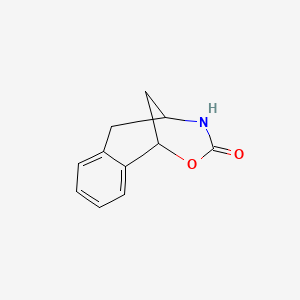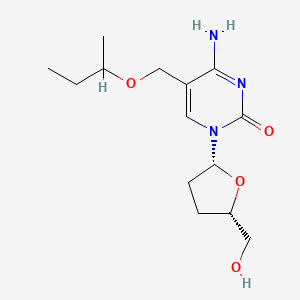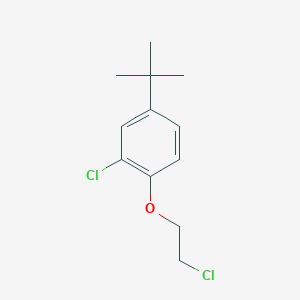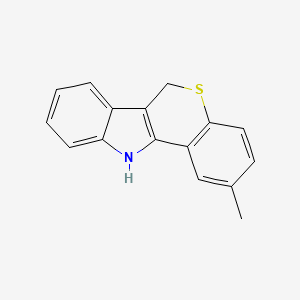
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system that includes both sulfur and nitrogen atoms, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine in the presence of an acid catalyst . Another approach involves the Pictet-Spengler reaction, which is a condensation reaction between a tryptamine and an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-6,11-dihydrothiochromeno(4,3-b)indole
- Indole derivatives : These include compounds such as indole-3-carbinol and indole-3-acetic acid .
Uniqueness
2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole is unique due to its specific fused ring system that includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
4079-28-1 |
|---|---|
Formule moléculaire |
C16H13NS |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
2-methyl-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C16H13NS/c1-10-6-7-15-12(8-10)16-13(9-18-15)11-4-2-3-5-14(11)17-16/h2-8,17H,9H2,1H3 |
Clé InChI |
KBBRXYZFBFKZID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SCC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



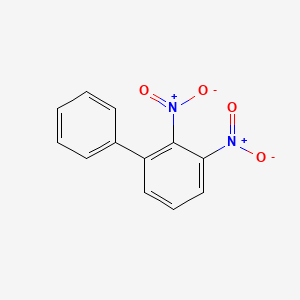
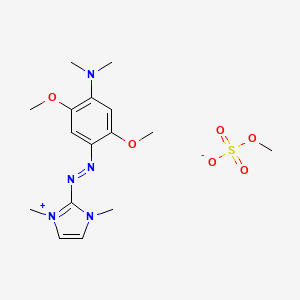
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
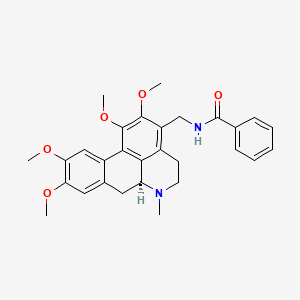
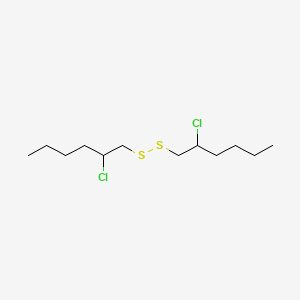
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

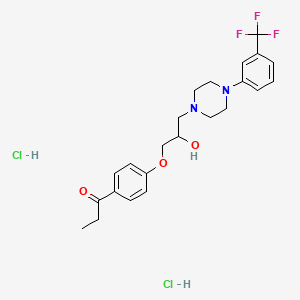
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
